

Dinoxylane's Role in Signal Transduction Pathways: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Dinoxylane
Cat. No.:	B12756123

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Abstract

Dinoxylane is a potent, synthetic, non-selective full agonist for all five dopamine receptor subtypes (D1-D5). Its comprehensive agonistic activity makes it a valuable research tool for elucidating the complex and multifaceted roles of dopamine signaling in the central nervous system and periphery. This technical guide provides a detailed overview of **Dinoxylane**'s interaction with dopamine receptors and the subsequent modulation of intracellular signal transduction pathways. It includes a compilation of available quantitative data on its binding affinity and functional efficacy, detailed experimental protocols for assessing its activity, and visual representations of the core signaling cascades it initiates. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to Dinoxylane

Dinoxylane, with the chemical name 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline, is a rigid analog of dopamine designed to mimic the bioactive conformation of the neurotransmitter.^[1] Its rigid structure confers high affinity and potency across all five dopamine receptor subtypes, making it a unique pharmacological tool to study the global effects of dopamine receptor activation.^[1] Understanding the downstream consequences of **Dinoxylane**-mediated receptor activation is crucial for deciphering the physiological and pathophysiological roles of dopamine signaling.

Quantitative Data: Binding Affinity and Functional Efficacy of Dinoxyline

The following tables summarize the reported binding affinities (Ki) and functional efficacies (EC50) of **Dinoxyline** for the human dopamine receptor subtypes. This data is critical for designing and interpreting experiments aimed at understanding its biological effects.

Table 1: **Dinoxyline** Binding Affinities (Ki) for Human Dopamine Receptors

Receptor Subtype	Ki (nM)	Radioactive Ligand Used	Cell Line	Reference
D1	7	[3H]-SCH23390	Ltk- cells	Grubbs et al., 2004
D2	6	[3H]-Spiperone	CHO cells	Grubbs et al., 2004
D3	5	[3H]-Spiperone	CHO cells	Grubbs et al., 2004
D4	43	[3H]-Spiperone	CHO cells	Grubbs et al., 2004
D5	N/A	N/A	N/A	High affinity reported, but specific Ki value not available in the cited literature.

N/A: Not Available in the cited literature.

Table 2: **Dinoxyline** Functional Efficacy (EC50) for Human Dopamine Receptors

Receptor Subtype	Functional Assay	EC50 (nM)	Emax (% of Dopamine)	Cell Line	Reference
D1	Adenylyl Cyclase Activation	30	Full Agonist	Ltk- cells	Grubbs et al., 2004
D2	N/A	N/A	N/A	N/A	N/A
D3	N/A	N/A	N/A	N/A	N/A
D4	N/A	N/A	N/A	N/A	N/A
D5	N/A	N/A	N/A	N/A	N/A

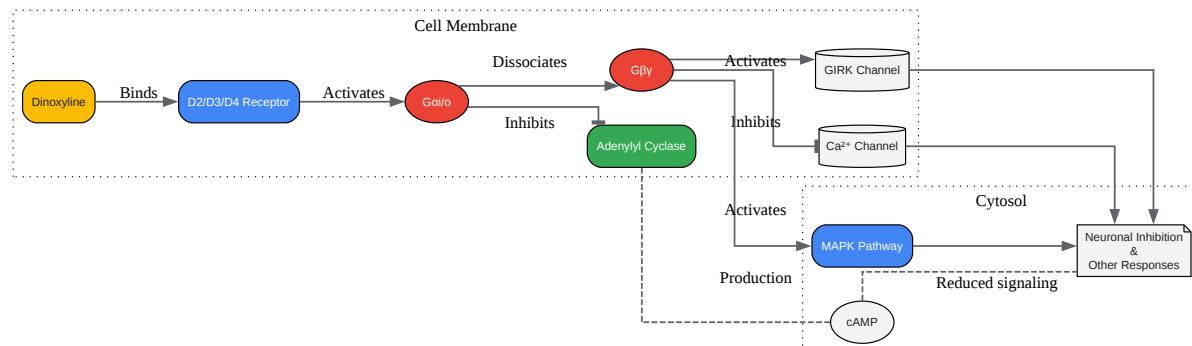
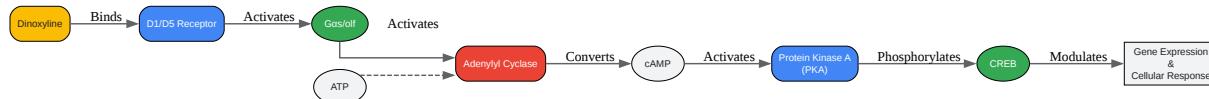
N/A: Not Available in the cited literature. Further studies are required to fully characterize the functional profile of **Dinoxyline** at all dopamine receptor subtypes.

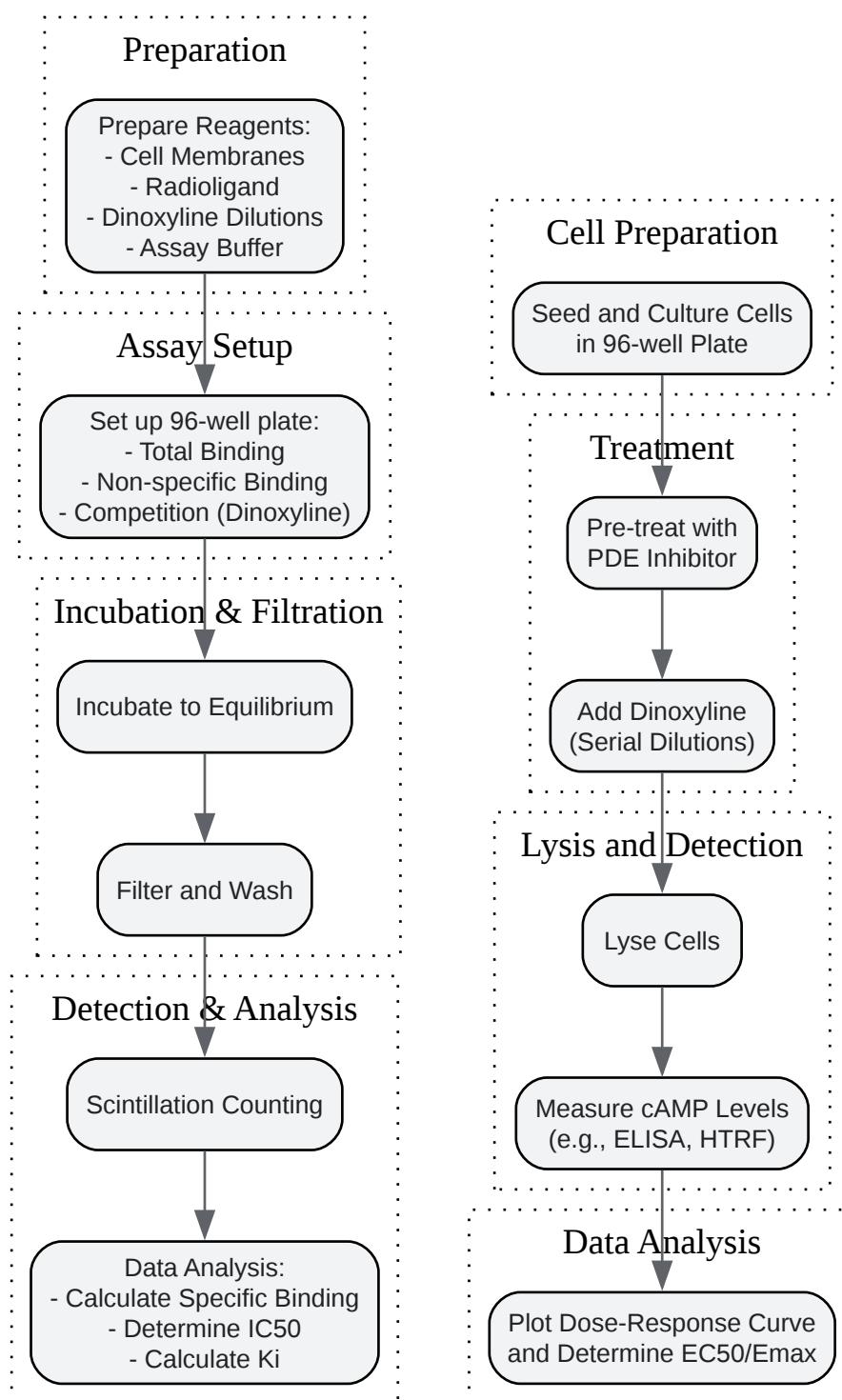
Signal Transduction Pathways Modulated by Dinoxyline

As a pan-dopamine receptor agonist, **Dinoxyline** activates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, which are coupled to distinct G-protein signaling cascades.

D1-like Receptor Signaling: The Gs/olf Pathway

D1 and D5 receptors are primarily coupled to the stimulatory G-protein, G_αs/olf. Activation of these receptors by **Dinoxyline** initiates a signaling cascade that leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.



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References

- 1. 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline (dinoxyline), a high affinity and potent agonist at all dopamine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
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